4-Fluoro-3-methylphenylzinc iodide
Overview
Description
4-Fluoro-3-methylphenylzinc iodide is an organozinc compound with the molecular formula C7H6FIZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Mechanism of Action
Target of Action
4-Fluoro-3-methylphenylzinc iodide is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the SM coupling reaction . The compound plays a role in the formation of carbon–carbon bonds, which are crucial in various biochemical pathways.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the synthesis of new organic compounds.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylphenylzinc iodide can be synthesized through the reaction of 4-fluoro-3-methylphenyl iodide with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-Fluoro-3-methylphenyl iodide+Zn→4-Fluoro-3-methylphenylzinc iodide
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylphenylzinc iodide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, bases (e.g., K2CO3, NaOH)
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (50-100°C)
Major Products
The major products formed from these reactions are biaryl or substituted alkene compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Fluoro-3-methylphenylzinc iodide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylzinc iodide
- 3-Methylphenylzinc iodide
- 4-Fluoro-3-chlorophenylzinc iodide
Uniqueness
4-Fluoro-3-methylphenylzinc iodide is unique due to the presence of both a fluorine and a methyl group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it particularly useful in selective cross-coupling reactions. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various synthetic applications .
Properties
IUPAC Name |
1-fluoro-2-methylbenzene-4-ide;iodozinc(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.HI.Zn/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNHGXPRBDKEMW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[C-]=C1)F.[Zn+]I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299288 | |
Record name | (4-Fluoro-3-methylphenyl)iodozinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-72-5 | |
Record name | (4-Fluoro-3-methylphenyl)iodozinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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